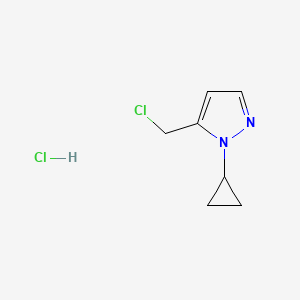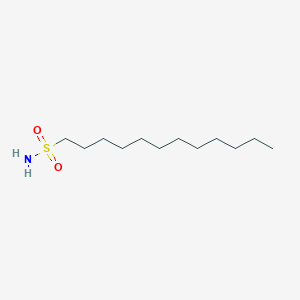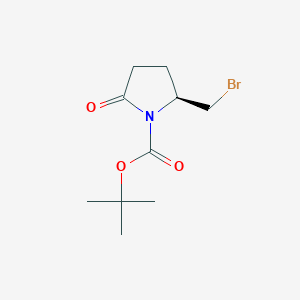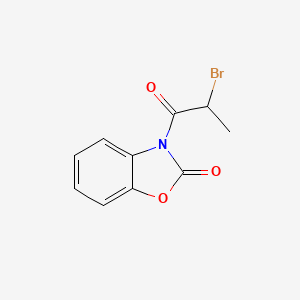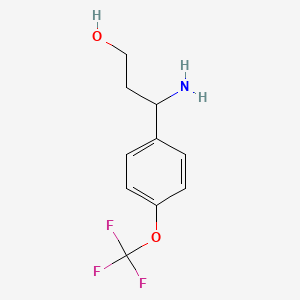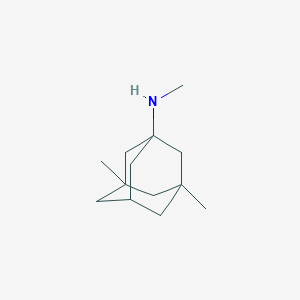
N,3,5-trimethyladamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyladamantan-1-amine is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of three methyl groups attached to the adamantane framework, specifically at the 3, 5, and 7 positions, and an amine group at the 1 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyladamantan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with methylating agents such as methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of adamantane derivatives in the presence of ammonia. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
N,3,5-trimethyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amine to its corresponding amine hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with alkyl halides, forming substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Amine hydrides.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
N,3,5-trimethyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N,3,5-trimethyladamantan-1-amine involves its interaction with specific molecular targets. In the context of neurological applications, it acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, it modulates the activity of glutamate, a neurotransmitter involved in synaptic transmission. This modulation helps in maintaining optimal levels of NMDA receptor activity, which is crucial for cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
Memantine: A well-known derivative of adamantane, used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative, used as an antiviral and antiparkinsonian agent.
Uniqueness
N,3,5-trimethyladamantan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other adamantane derivatives. Its ability to interact with NMDA receptors and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings .
Propiedades
Número CAS |
41100-49-6 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
N,3,5-trimethyladamantan-1-amine |
InChI |
InChI=1S/C13H23N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10,14H,4-9H2,1-3H3 |
Clave InChI |
FQPYRWAIWQNTFQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



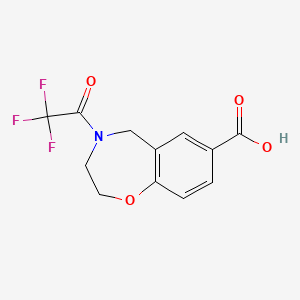
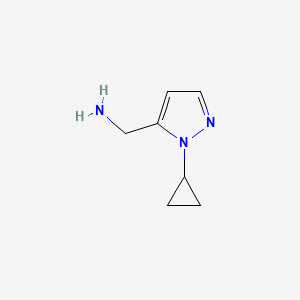
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)

